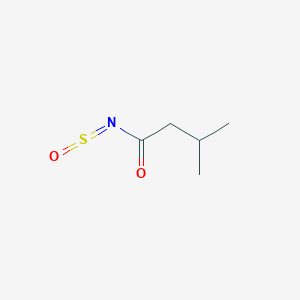
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide is a chemical compound with the molecular formula C5H11NO. It is also known by other names such as isovaleramide and 3-methylbutanamide
Méthodes De Préparation
The synthesis of 3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide can be achieved through several methods. One common approach involves the amidation reaction between a carboxylic acid and an amine. For instance, the preparation of 4-methyl-3-oxo-N-phenyl valeramide involves an amidation reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like N-bromophthalimide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-oxobutanoic acids can lead to the formation of corresponding carboxylic acids .
Applications De Recherche Scientifique
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential antitumor activity and other biological properties . Additionally, it is used in the design of combinatorial libraries of biologically active compounds due to its reactive functional groups .
Mécanisme D'action
The mechanism of action of 3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Methyl-N-(oxo-lambda~4~-sulfanylidene)butanamide can be compared with other similar compounds such as 2-[5-(4-bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid . These compounds share similar structural features but may differ in their biological activity and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity and biological properties.
Propriétés
Numéro CAS |
649571-71-1 |
|---|---|
Formule moléculaire |
C5H9NO2S |
Poids moléculaire |
147.20 g/mol |
Nom IUPAC |
3-methyl-N-sulfinylbutanamide |
InChI |
InChI=1S/C5H9NO2S/c1-4(2)3-5(7)6-9-8/h4H,3H2,1-2H3 |
Clé InChI |
YEDSHWCXVVQKCL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)N=S=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


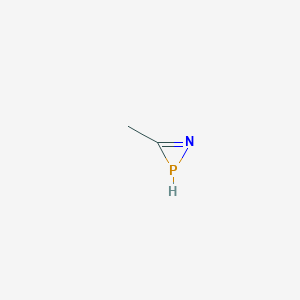
![2-[(Oct-1-yn-1-yl)sulfanyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B12585884.png)
![Naphthalene, 1-chloro-6-[(4-methylphenyl)sulfonyl]-](/img/structure/B12585893.png)
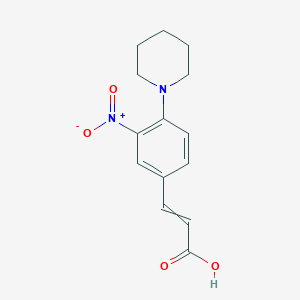

![Acetic acid, [(2-hexyl-2,5-dihydro-2-methyl-5-oxo-3-thienyl)oxy]-](/img/structure/B12585907.png)

![2,2'-{Thiene-2,5-diylbis[(1H-1,2,4-triazole-5,3-diyl)]}dipyrazine](/img/structure/B12585927.png)
![8-[(3-Bromo-2,6-dimethylphenyl)methoxy]-2-methylquinoline](/img/structure/B12585931.png)
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
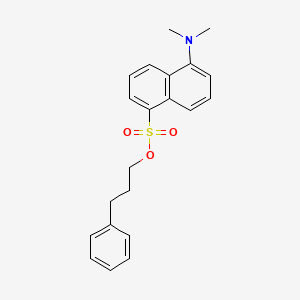
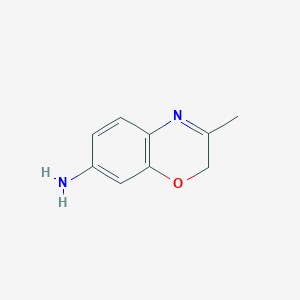

![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
